2-Bromo-3-methylbenzamide

CAS No.: 101421-85-6

Cat. No.: VC2470132

Molecular Formula: C8H8BrNO

Molecular Weight: 214.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101421-85-6 |

|---|---|

| Molecular Formula | C8H8BrNO |

| Molecular Weight | 214.06 g/mol |

| IUPAC Name | 2-bromo-3-methylbenzamide |

| Standard InChI | InChI=1S/C8H8BrNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) |

| Standard InChI Key | FXNLPFZVSBANLC-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C(=O)N)Br |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)N)Br |

Introduction

Chemical Identity and Structure

Basic Identification

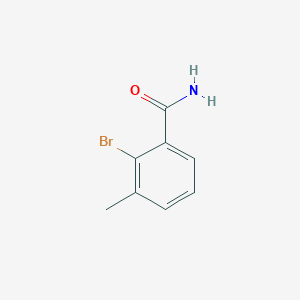

2-Bromo-3-methylbenzamide is characterized by specific identifiers that facilitate its recognition in chemical databases and research literature. The compound features a benzene ring with a methyl group at position 3, a bromine atom at position 2, and an amide group (-CONH₂) attached to the ring.

| Identifier | Value |

|---|---|

| CAS Number | 101421-85-6 |

| PubChem CID | 21779708 |

| IUPAC Name | 2-bromo-3-methylbenzamide |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

The compound was first registered in chemical databases in December 2007 and has been subject to regular updates, with the most recent modification date being February 22, 2025 .

Structural Representation

The structural arrangement of 2-Bromo-3-methylbenzamide features a benzene ring with specific substituents that determine its chemical behavior and reactivity profiles. The bromine substituent introduces electronic effects that influence the compound's reactivity, while the methyl group contributes to its lipophilicity and steric properties.

| Structural Descriptor | Value |

|---|---|

| InChI | InChI=1S/C8H8BrNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) |

| InChIKey | FXNLPFZVSBANLC-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C(=O)N)Br |

The structure consists of a benzene ring with three substituents: a methyl group (-CH₃) at position 3, a bromine atom at position 2, and a carboxamide group (-CONH₂) at position 1 .

Physical and Chemical Properties

Physical Properties

The physical properties of 2-Bromo-3-methylbenzamide are fundamental to understanding its behavior in different environments and its potential applications in chemical synthesis and pharmaceutical research. These properties influence its solubility, reactivity, and handling requirements.

| Property | Value |

|---|---|

| Physical State | Solid (at standard conditions) |

| Molecular Weight | 214.06 g/mol |

| Appearance | White to off-white solid |

The compound's molecular weight places it in a range that is typically favorable for drug-like properties, following Lipinski's rule of five, which suggests that molecules with molecular weights below 500 g/mol generally have better bioavailability profiles .

Chemical Reactivity

The reactivity of 2-Bromo-3-methylbenzamide is largely determined by its functional groups. The amide group (-CONH₂) can participate in hydrogen bonding as both a donor and acceptor, while the bromine atom serves as a leaving group in various substitution reactions, making this compound potentially valuable in synthetic organic chemistry.

The bromine substituent at the ortho position relative to the amide group creates a steric environment that may influence the reactivity of the amide functionality. Additionally, the methyl group contributes electron density to the aromatic ring through inductive effects, potentially affecting the reactivity of the bromine position in substitution reactions .

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-Bromo-3-methylbenzamide typically involves the conversion of 2-Bromo-3-methylbenzoic acid to the corresponding amide. This transformation can be achieved through various methods, with one documented approach involving activation of the carboxylic acid followed by amidation.

| Reaction Stage | Reagents and Conditions | Duration |

|---|---|---|

| Stage 1 | 3-methyl-2-bromobenzoic acid with triethylamine; isobutyl chloroformate in dichloromethane at 0-20°C | 0.5 h |

| Stage 2 | Addition of ammonium hydroxide in dichloromethane/water at 0°C | 0.5 h |

This synthetic method has been reported to achieve yields of approximately 80%, making it an efficient approach for the preparation of 2-Bromo-3-methylbenzamide .

Detailed Synthetic Procedure

A specific procedure for the synthesis of 2-Bromo-3-methylbenzamide has been documented in the literature, providing a reproducible method for its preparation:

-

A solution of 3-methyl-2-bromobenzoic acid (15 g, 69.8 mmol) in dichloromethane (100 mL) is prepared.

-

Triethylamine (7.76 g, 76.7 mmol) and isobutyl chloroformate (10.4 g, 76.7 mmol) are added at 0°C.

-

The mixture is stirred at 0°C for 30 minutes until the reaction is complete (monitored by TLC, CH₂Cl₂/MeOH = 10:1).

-

Ammonium hydroxide (27.9 g, 0.28 mol, 35% in H₂O) is added to the mixture at 0°C.

-

The resulting mixture is stirred at this temperature for 30 minutes until complete (monitored by TLC, petroleum ether/EtOAc = 8:1).

-

The mixture is poured into ice-water (200 mL).

-

The solid is filtered, and the wet cake is washed with H₂O (50 mL) and dried to yield 2-Bromo-3-methylbenzamide (12 g, 80%) as a white solid .

The product identity can be confirmed by ¹H NMR spectroscopy, with characteristic signals reported at δ 7.70 (broad singlet, 1H), 7.55 (broad singlet, 1H), 7.35 (multiplet, 1H), 7.30 (multiplet, 1H), 7.15 (multiplet, 1H), and 2.38 (singlet, 3H) in DMSO-d₆ .

Analytical Characterization

Spectroscopic Properties

Spectroscopic methods provide essential tools for the identification and structural characterization of 2-Bromo-3-methylbenzamide. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the compound's structure.

NMR Spectroscopy

¹H NMR spectroscopy of 2-Bromo-3-methylbenzamide in DMSO-d₆ reveals specific resonance signals that correspond to the protons in the molecule:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.70 | Broad singlet | 1H | NH₂ (amide) |

| 7.55 | Broad singlet | 1H | NH₂ (amide) |

| 7.35 | Multiplet | 1H | Aromatic proton |

| 7.30 | Multiplet | 1H | Aromatic proton |

| 7.15 | Multiplet | 1H | Aromatic proton |

| 2.38 | Singlet | 3H | CH₃ (methyl) |

These spectral features provide a fingerprint for the identification of 2-Bromo-3-methylbenzamide and confirm its structural composition .

Chromatographic Analysis

Thin-layer chromatography (TLC) can be used to monitor the synthesis of 2-Bromo-3-methylbenzamide and assess its purity. Reported TLC systems include:

-

CH₂Cl₂/MeOH (10:1) for monitoring the activation of the carboxylic acid

-

Petroleum ether/EtOAc (8:1) for monitoring the amidation reaction

These chromatographic conditions provide a practical means of tracking reaction progress and ensuring product quality.

Applications and Research Significance

Synthetic Utility

2-Bromo-3-methylbenzamide serves as a versatile building block in organic synthesis due to the presence of the bromine substituent, which can undergo various transformations. The compound can participate in:

-

Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings)

-

Nucleophilic aromatic substitution reactions

-

Directed ortho-metalation chemistry

These synthetic capabilities make 2-Bromo-3-methylbenzamide valuable in the preparation of more complex molecules with potential applications in pharmaceutical research and materials science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume